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Compound of Interest

Compound Name: Peptide VF13N

CAS No.: 142649-36-3

Cat. No.: B609915 Get Quote

VF13N is a 13-residue peptide derived from the N-terminal ectodomain of the RABV G protein.

Its nomenclature "VF13" is derived from its N-terminal Valine (V) and C-terminal Phenylalanine

(F), spanning exactly 13 amino acids.

Table 1: Physicochemical Specifications of VF13N

Parameter Specification

Peptide Name VF13N

Source Rabies Virus Glycoprotein (Strain ERA/PM)

Residues 29 – 41

Sequence V-V-E-D-E-G-C-T-N-L-S-G-F

Molecular Weight ~1369.45 Da

Isoelectric Point (pI) ~3.5 (Acidic)

Key Residues
Asn-37 (N-glycosylation site); Cys-35 (Redox

active)

Solubility Water soluble; prone to oxidation at Cys-35

Secondary Structure
Environment-dependent: Helical in TFE/Water;

Beta-turn upon glycosylation
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Structural Dynamics: The Glycosylation Switch
Unlike the rigid neurotoxic loop, VF13N exhibits significant conformational plasticity.

Native State (Non-glycosylated): In hydrophobic environments (mimicked by Trifluoroethanol,

TFE), VF13N adopts an amphipathic

-helical structure.

Glycosylated State: The attachment of N-acetylglucosamine (GlcNAc) to Asn-37 disrupts the

helical hydrogen bonding network, forcing the peptide into a Type I (III)

-turn. This "switch" is critical for proper protein folding and epitope presentation in the native
viral spike.

Immunological Mechanism of Action
VF13N functions as a dominant T-helper cell epitope. Effective rabies vaccination requires not

only B-cell activation (for neutralizing antibodies against the G protein) but also robust CD4+ T-

cell help.

The MHC Class II Pathway
Antigen Uptake: Antigen-Presenting Cells (APCs) endocytose the RABV G protein (or

synthetic vaccine constructs).

Processing: Proteolytic cleavage releases the VF13N fragment (29–41) within the

endosome.

MHC Loading: VF13N binds to the MHC Class II cleft. The peptide's acidic residues (Glu-31,

Asp-32, Glu-33) interact with basic pockets in the MHC groove.

T-Cell Activation: The MHC-VF13N complex is presented to the T-cell Receptor (TCR) on

CD4+ T cells, triggering cytokine release (IL-2, IFN-

) that supports B-cell differentiation and antibody affinity maturation.

DOT Diagram: Immunological Signaling Pathway
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Caption: Figure 1. Mechanism of VF13N-mediated T-helper cell activation leading to humoral

immunity.

Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS) of
VF13N
Rationale: Automated Fmoc synthesis ensures high purity and prevents racemization of the

sensitive Cysteine residue.

Reagents:

Resin: Wang resin pre-loaded with Fmoc-Phe (0.5 mmol/g).

Coupling: HBTU/HOBt/DIPEA.

Deprotection: 20% Piperidine in DMF.

Step-by-Step Workflow:

Resin Swelling: Swell 100 mg resin in DMF for 30 min.

Deprotection (Cycle 1): Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).

Coupling:

Dissolve Fmoc-AA-OH (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF.

Add DIPEA (8 eq) to activate.
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Add to resin and shake for 45 min.

Critical Step: For Cys-35, use Fmoc-Cys(Trt)-OH and limit base exposure to prevent

racemization.

Repeat: Iterate for sequence G-S-L-N-T-C-G-E-D-E-V-V.

Cleavage: Treat resin with TFA/TIS/H2O/EDT (94:1:2.5:2.5) for 2 hours. EDT (Ethanedithiol)

is mandatory to scavenge trityl cations and protect the Cysteine thiol.

Precipitation: Filter resin; precipitate filtrate in cold diethyl ether.

Purification: RP-HPLC (C18 column), Gradient 5-60% Acetonitrile/Water (+0.1% TFA).

Protocol B: Circular Dichroism (CD) Conformational
Analysis
Rationale: To validate the structural "switch" capability of the peptide, mimicking the viral fusion

environment.

Preparation: Dissolve lyophilized VF13N in 10 mM Phosphate Buffer (pH 7.4) to 50 μM.

Titration: Prepare a secondary sample in 50% TFE (Trifluoroethanol) / 50% Buffer.

Measurement:

Instrument: Jasco J-815 or equivalent.

Range: 190–260 nm.

Temp: 25°C.

Analysis:

Buffer only: Look for random coil minimum at ~198 nm.

TFE (50%): Look for double minima at 208 nm and 222 nm (characteristic of

-helix).
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Self-Validation: If 222 nm signal is absent in TFE, the peptide may be oxidized (dimerized

via Cys-Cys). Reduce with DTT and re-measure.

Comparative Note: VF13N vs. RVG29
It is critical to distinguish VF13N from the neurotropic peptide RVG29. Mixing these peptides in

experimental design can lead to catastrophic failure in drug delivery or vaccine efficacy studies.

Feature VF13N (Residues 29-41) RVG29 (Residues 173-202)

Primary Function Immunogen (T-helper epitope)
Targeting Vector (BBB

transport)

Receptor MHC Class II
Nicotinic Acetylcholine

Receptor (nAChR)

Sequence Start V-V-E-D... Y-T-I-W...

Application
Vaccine potency, Epitope

mapping

Drug delivery to CNS, siRNA

transport

DOT Diagram: Synthesis & Purification Workflow
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Caption: Figure 2. Step-by-step Solid Phase Peptide Synthesis (SPPS) workflow for VF13N.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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